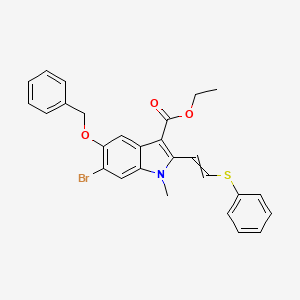

Ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate

Description

This indole-based derivative features a complex substitution pattern:

- Position 1: Methyl group, enhancing steric stability.

- Position 5: Phenylmethoxy (benzyloxy) group, contributing electron-donating effects.

- Position 6: Bromine atom, providing electronic and steric modulation.

- Ester group: Ethyl carboxylate at position 3, influencing solubility and reactivity.

The compound’s structure suggests applications in medicinal chemistry or materials science, leveraging its aromatic and electron-rich motifs .

Properties

IUPAC Name |

ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24BrNO3S/c1-3-31-27(30)26-21-16-25(32-18-19-10-6-4-7-11-19)22(28)17-24(21)29(2)23(26)14-15-33-20-12-8-5-9-13-20/h4-17H,3,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZOKDGUEVKNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=CSC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders in the human body.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. This suggests that Ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Biological Activity

Ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate is a compound belonging to the indole class, characterized by its complex structure and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 433.034728 g/mol. The compound features a bromine atom, a methoxy group, and a phenylsulfanyl group, contributing to its unique properties and biological activities.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C20H20BrNO3S |

| Molecular Weight | 433.034728 g/mol |

| CAS Number | 40963-95-9 |

| Appearance | Solid, typically white to light brown |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. For instance, research has highlighted its effectiveness against Streptococcus pneumoniae, where it acts as a narrow-spectrum antibiotic targeting specific bacterial cell division mechanisms .

The compound's mechanism involves interference with bacterial cell division by inhibiting the FtsZ protein, crucial for bacterial cytokinesis. This mode of action is similar to that of Vitamin K3, which also targets FtsZ but lacks the specificity observed with Ethyl 6-bromo compounds . The structural analysis suggests that unique residues within the FtsZ protein facilitate this binding, providing insights into the design of targeted antibacterial agents.

Cytotoxicity and Antitumor Activity

In addition to its antimicrobial properties, Ethyl 6-bromo compounds have demonstrated cytotoxic effects on various cancer cell lines. Studies have reported that these compounds induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting their potential as anticancer agents . The selective toxicity towards cancer cells over normal cells enhances their therapeutic appeal.

Study on Antiviral Activity

A notable study investigated the antiviral properties of related compounds derived from the indole structure. These derivatives were tested against hepatitis B virus (HBV), revealing promising anti-HBV activity. The findings suggest that modifications in the indole ring can enhance antiviral efficacy, paving the way for further development of indole-based antiviral drugs .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that Ethyl 6-bromo compounds may exhibit irritant properties; therefore, handling precautions are recommended during laboratory use . Further research is necessary to establish comprehensive safety profiles.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate is primarily investigated for its potential therapeutic properties. Its structure suggests various biological activities that can be explored in drug development.

Anticancer Activity

Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. This compound has been evaluated for its efficacy against several cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole, including this compound, showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Indole derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases.

Case Study:

Research conducted at a leading university found that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The study highlighted its potential as a therapeutic agent for conditions like Alzheimer's disease .

Antimicrobial Properties

The antimicrobial activity of this compound has also been a focal point. Its unique structure allows it to interact with microbial cell membranes, leading to potential applications in treating infections.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data suggests that this compound could be effective against both bacterial and fungal pathogens, warranting further investigation into its use as an antimicrobial agent .

Comparison with Similar Compounds

Ethyl 5-(Benzyloxy)-6-Bromo-2-((Cyclohexylthio)Methyl)-1-Methyl-1H-Indole-3-Carboxylate (CAS 1704066-51-2)

- Core : Indole with ethyl carboxylate at position 3.

- Substituents :

- Position 2 : Cyclohexylthio methyl group (vs. vinyl sulfide in the target).

- Position 5 : Benzyloxy (same as phenylmethoxy).

- Position 6 : Bromine.

- Impact :

- The cyclohexyl group increases hydrophobicity and steric bulk compared to the target’s phenylsulfanylethenyl group.

- Reduced conjugation due to the absence of a vinyl linkage.

- Molecular Formula: C₂₆H₃₀BrNO₃S (vs. C₂₅H₂₂BrNO₃S for the target) .

Ethyl 6-Bromo-5-Hydroxy-1-Methyl-2-(Phenylsulfanylmethyl)Indole-3-Carboxylate (CAS 131707-24-9)

- Core : Indole with ethyl carboxylate.

- Substituents :

- Position 2 : Phenylsulfanylmethyl (thioether vs. vinyl sulfide).

- Position 5 : Hydroxyl group (vs. phenylmethoxy).

- Thioether at position 2 lacks the conjugation offered by the vinyl group.

- Physical Properties :

Ethyl 6-Bromo-5-[2-(4-Fluorophenyl)-2-Oxoethoxy]-2-Phenyl-1-Benzofuran-3-Carboxylate (CAS 308297-46-3)

- Core : Benzofuran (vs. indole).

- Substituents :

- Position 5 : 2-(4-Fluorophenyl)-2-oxoethoxy (electron-withdrawing).

- Position 2 : Phenyl group.

- Impact :

- Benzofuran core reduces basicity compared to indole.

- Oxoethoxy group introduces ketone functionality, altering reactivity.

- Molecular Formula : C₂₅H₁₈BrFO₅ .

Comparative Data Table

*Estimated based on molecular formula.

Key Research Findings

Phenylmethoxy at position 5 provides electron-donating effects, stabilizing electrophilic aromatic substitution reactions .

Solubility and Reactivity :

- Cyclohexylthio derivatives (CAS 1704066-51-2) exhibit lower solubility in polar solvents due to hydrophobicity .

- Hydroxyl-containing analogs (CAS 131707-24-9) show increased solubility in aqueous-organic mixtures .

Synthetic Pathways :

- Ethyl indole-2-carboxylates are typically synthesized via condensation reactions using sodium ethoxide and DMSO/DMF under reflux (e.g., ). The vinyl sulfide group in the target likely requires palladium-catalyzed coupling (e.g., Heck reaction) .

Crystallographic Considerations: Hydrogen-bonding patterns (e.g., hydroxyl in CAS 131707-24-9) influence crystal packing, as discussed in Etter’s graph set analysis . The target’s lack of hydrogen-bond donors may result in less predictable packing motifs .

Preparation Methods

Halogenation at the 6-Position

Selective bromination of the indole ring at the 6-position is achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The presence of directing groups such as hydroxyl or methoxy at other positions helps achieve regioselectivity.

N-Methylation of Indole Nitrogen

The 1-methyl group is introduced by alkylation of the indole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

- Conditions: Alkylation in polar aprotic solvents like DMF or acetone.

- This step is generally performed after halogenation to avoid side reactions.

Introduction of the Phenylmethoxy Group at the 5-Position

The 5-phenylmethoxy substituent can be installed by nucleophilic substitution of a 5-hydroxy intermediate with benzyl halides (e.g., benzyl bromide) under basic conditions.

- Reaction: The 5-hydroxy group is converted to the corresponding ether by reaction with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

- This step requires protection of other reactive sites or careful control of reaction conditions to avoid over-alkylation.

Formation of the 2-(2-phenylsulfanylethenyl) Side Chain

The vinyl phenylsulfanyl substituent at the 2-position is introduced via cross-coupling or substitution reactions:

- One approach involves metallation of the 2-position (e.g., by lithiation) followed by reaction with electrophilic sulfur-containing reagents or vinyl sulfides.

- Alternatively, palladium-catalyzed coupling of a 2-bromoindole intermediate with a phenylsulfanyl-substituted vinyl organometallic reagent can be employed.

- The use of organolithium reagents and electrophiles such as RnSSRn (where R is phenyl) is documented for converting bromo substituents into sulfanyl derivatives.

Esterification to Form Ethyl 3-Carboxylate

The ethyl ester at the 3-position is typically introduced by esterification of the corresponding carboxylic acid or by direct use of ethyl 3-indolecarboxylate derivatives as starting materials.

- Methods include Fischer esterification or use of ethyl chloroformate under mild conditions.

- The ester group is generally stable under the conditions used for other functional group transformations.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Electrophilic bromination | N-bromosuccinimide (NBS), DCM, 0–5 °C | Introduce Br at 6-position on indole |

| 2 | N-Methylation | Methyl iodide, K2CO3, DMF | Alkylate indole nitrogen at 1-position |

| 3 | Etherification | Benzyl bromide, NaH or K2CO3, DMF | Install phenylmethoxy at 5-position |

| 4 | Cross-coupling / substitution | Organolithium or Pd-catalyst, phenylsulfanyl vinyl reagent | Attach 2-(2-phenylsulfanylethenyl) group |

| 5 | Esterification | Ethanol, acid catalyst or ethyl chloroformate | Form ethyl ester at 3-carboxylate |

Research Findings and Notes

- The bromo substituent at position 6 is critical as a handle for further functionalization, including the introduction of the phenylsulfanyl group via metallation and electrophilic substitution.

- The phenylsulfanyl vinyl side chain is introduced through selective cross-coupling reactions, which require careful control of catalyst and ligand systems to avoid side reactions.

- Etherification at the 5-position with benzyl groups is a common strategy to protect or modify hydroxy substituents, enhancing lipophilicity and biological activity.

- Purification is typically achieved by recrystallization from solvent mixtures such as ethyl acetate and methanol, ensuring high purity of the final compound.

- The synthetic route may require protection/deprotection steps depending on the sensitivity of functional groups.

Q & A

Q. Yield Optimization Strategies :

- Temperature control : Reactions at 90°C under vacuum minimize residual DMF .

- Stoichiometry adjustments : A 3:1 molar ratio of alkyne to azide improves coupling efficiency .

Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

Basic Research Question

A combination of techniques ensures accuracy:

- H/C NMR : Assigns proton and carbon environments (e.g., indole ring protons at δ 7.0–8.0 ppm; ester carbonyl at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 427.0757) with <5 ppm error .

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C-S bond distances of ~1.78 Å) . ORTEP-III generates graphical representations of thermal ellipsoids for publication-quality figures .

Q. Validation Protocols :

- PLATON checks : Detect twinning or disorder in crystals .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like dimers in the solid state .

How can computational modeling predict non-covalent interactions influencing the compound’s reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations and molecular docking are used to:

- Map electrostatic potentials : Identify nucleophilic/electrophilic sites on the indole core.

- Simulate hydrogen bonds : Compare computed (e.g., B3LYP/6-31G*) and experimental bond distances (from X-ray data) to validate interactions .

- Predict reactivity : Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), indicating susceptibility to electrophilic substitution at the 5-phenylmethoxy group.

Case Study :

highlights graph set analysis for hydrogen-bonded dimers, which can guide solvent selection for recrystallization to stabilize specific polymorphs .

What strategies resolve contradictions in crystallographic data during refinement?

Advanced Research Question

Contradictions arise from disordered solvent or twinning. Mitigation approaches include:

- SHELXL constraints : Apply "ISOR" or "SIMU" restraints to stabilize anisotropic displacement parameters .

- Twinning detection : Use the Hooft parameter in PLATON to quantify twin fractions and refine using a twin matrix .

- Data completeness : Ensure >95% completeness in high-resolution shells (e.g., 0.84 Å) to reduce model bias .

Example :

For a structure with , merging equivalent reflections and applying multi-scan absorption corrections (via SADABS) improve data quality .

How do substituents (e.g., bromine, phenylsulfanylethenyl) influence the compound’s electronic properties and regioselectivity?

Advanced Research Question

- Bromine : Acts as a strong electron-withdrawing group, directing electrophiles to the 4-position of the indole ring. UV-Vis spectra show a bathochromic shift (~20 nm) compared to non-halogenated analogs .

- Phenylsulfanylethenyl : Enhances π-stacking in the solid state (observed in X-ray data) and increases lipophilicity (logP ~3.5), affecting solubility in polar solvents .

Q. Experimental Design :

- Competitive electrophilic substitution : React with HNO/HSO to compare nitration sites.

- Cyclic Voltammetry : Measure oxidation potentials to correlate with substituent effects (e.g., = +1.2 V vs. Ag/AgCl) .

What are the best practices for analyzing byproducts or degradation products during synthesis?

Advanced Research Question

- LC-MS/MS : Monitor reaction mixtures in real-time (e.g., using a C18 column with 0.1% formic acid mobile phase) to detect intermediates .

- Isolation techniques : Preparative TLC (silica gel, 250 µm thickness) separates byproducts with differences ≥0.15 .

Case Study :

details DMF-mediated sulfonylation byproducts; quenching with NHCl(aq) minimizes side reactions during workup .

How can hydrogen bonding patterns inform the design of co-crystals for enhanced stability?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.